molecular formula C6H6O3 B3021462 4-Hydroxy-6-methyl-2-pyrone CAS No. 70254-61-4

4-Hydroxy-6-methyl-2-pyrone

Cat. No. B3021462
Key on ui cas rn: 70254-61-4
M. Wt: 126.11
InChI Key: NSYSSMYQPLSPOD-UHFFFAOYSA-N
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Patent
US07727992B2

Procedure details

To a suspension of 12.6 g (0.1 mol) of 4-hydroxy-6-methyl-2-pyrone in 50 ml water was added 2-(aminomethyl)pyridine (10.3 ml, 0.1 mol) and the mixture heated to reflux for 2.5 hours. The resulting light yellow compound was filtered from the cooled mixture. Concentration of the filtrate and trituration of the resulting gum with dichloromethane afforded a second crop of the title compound (19.85 g, 92%). NMR (DMSO-d6, ppm): 10.5 (s, 1H), 8.5 (d, 1H), 7.7-7.8 (t, 1H), 7.2 (t, 1H), 7.1 (d, 1H), 5.8 (s, 1H), 5.5 (s, 1H), 5.2 (s, 2H), 2.2 (s, 3H). FIA: m/z-215.1 ES−/217.1 ES+
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])O[C:4](=[O:9])[CH:3]=1.[NH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>O>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:10]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[C:4](=[O:9])[CH:3]=1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
NCC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The resulting light yellow compound was filtered from the cooled mixture

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(N(C(=C1)C)CC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.85 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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